
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide compound It is composed of the amino acids valine, threonine, ornithine, and alanine, with a diaminomethylidene group attached to the ornithine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups within the peptide.
Substitution: This reaction can involve the replacement of specific functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines.
Scientific Research Applications
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: It is used in the production of specialized biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The peptide backbone also plays a crucial role in determining the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine
Uniqueness
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
798541-24-9 |
|---|---|
Molecular Formula |
C18H35N7O6 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H35N7O6/c1-8(2)12(19)15(28)25-13(10(4)26)16(29)24-11(6-5-7-22-18(20)21)14(27)23-9(3)17(30)31/h8-13,26H,5-7,19H2,1-4H3,(H,23,27)(H,24,29)(H,25,28)(H,30,31)(H4,20,21,22)/t9-,10+,11-,12-,13-/m0/s1 |
InChI Key |
LVWIBHBIPAMCKZ-PPCPHDFISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


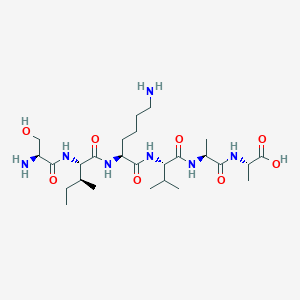

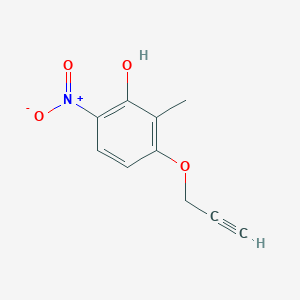
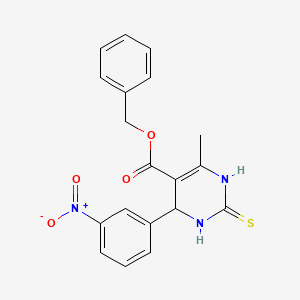

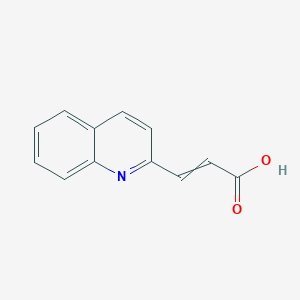
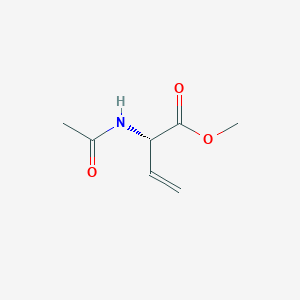
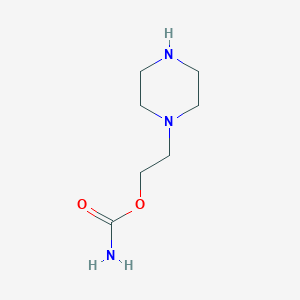
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)

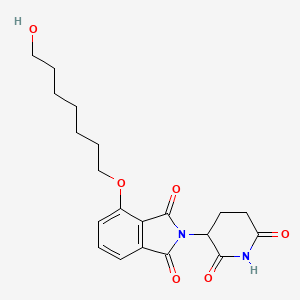
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
